molecular formula C10H15NO3 B12877451 tert-Butyl furan-2-yl(methyl)carbamate

tert-Butyl furan-2-yl(methyl)carbamate

Cat. No.: B12877451
M. Wt: 197.23 g/mol
InChI Key: WUUTYYPNWJAIRK-UHFFFAOYSA-N
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Description

tert-Butyl furan-2-yl(methyl)carbamate is an organic compound with the molecular formula C10H15NO3. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a furan ring and a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl furan-2-yl(methyl)carbamate can be synthesized through several methods. One common approach involves the reaction of furan-2-ylmethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired carbamate product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl furan-2-yl(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl furan-2-yl(methyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl furan-2-yl(methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The furan ring may also participate in π-π interactions with aromatic residues in biomolecules .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate derivative with similar reactivity.

    tert-Butyl methyl(piperidin-4-yl)carbamate: Another carbamate with a different heterocyclic ring.

    tert-Butyl (2-aminoethyl)carbamate: Contains an ethylamine group instead of a furan ring.

Uniqueness

tert-Butyl furan-2-yl(methyl)carbamate is unique due to the presence of both a furan ring and a carbamate group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

tert-butyl N-(furan-2-yl)-N-methylcarbamate

InChI

InChI=1S/C10H15NO3/c1-10(2,3)14-9(12)11(4)8-6-5-7-13-8/h5-7H,1-4H3

InChI Key

WUUTYYPNWJAIRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=CO1

Origin of Product

United States

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